molecular formula C6H9NO3 B2709452 (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile CAS No. 50908-44-6

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B2709452
CAS No.: 50908-44-6
M. Wt: 143.142
InChI Key: FXOCGLGSNBTIAA-NGJCXOISSA-N
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Description

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chemical compound with a unique structure that includes a hydroxyl group, a hydroxymethyl group, and a nitrile group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions involving dihydroxy compounds.

    Introduction of the Hydroxyl and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Addition of the Nitrile Group: The nitrile group can be introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCGLGSNBTIAA-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H]([C@H]1O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50908-44-6
Record name (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
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